

"4-Methoxy-2,6-dimethylbenzaldehyde CAS 19447-00-8 properties"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Methoxy-2,6-dimethylbenzaldehyde
Cat. No.:	B096576

[Get Quote](#)

An In-Depth Technical Guide to **4-Methoxy-2,6-dimethylbenzaldehyde** (CAS 19447-00-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Methoxy-2,6-dimethylbenzaldehyde**, a substituted aromatic aldehyde of interest in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes its core properties, potential synthetic routes, reactivity, and safety protocols, grounding all claims in verifiable data.

Core Molecular and Physical Properties

4-Methoxy-2,6-dimethylbenzaldehyde is a polysubstituted aromatic compound. The presence of an aldehyde group, a methoxy ether, and two methyl groups on the benzene ring defines its chemical character and reactivity. The steric hindrance imposed by the ortho-methyl groups on the aldehyde functionality is a key feature influencing its synthetic utility.

Below is a summary of its fundamental properties compiled from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	19447-00-8	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1] [2] [4]
Molecular Weight	164.20 g/mol	[2] [4]
Appearance	Off-white powder	[1]
Purity	Typically ≥95-99%	[1] [5]
Storage	Room temperature, sealed well, under inert atmosphere.	[1] [2] [1] [2]
SMILES Code	COC1=CC(C)=C(C=O)C(C)=C1	[2]

Structural Representation

The structure of **4-Methoxy-2,6-dimethylbenzaldehyde** is foundational to understanding its properties. The following diagram illustrates its atomic connectivity.

Caption: 2D structure of **4-Methoxy-2,6-dimethylbenzaldehyde**.

Spectroscopic Profile (Predicted)

While specific, publicly available spectra for **4-Methoxy-2,6-dimethylbenzaldehyde** are not provided in the search results, its structure allows for a reliable prediction of its key spectroscopic features. This is crucial for reaction monitoring and quality control.

- ¹H NMR:
 - Aldehyde Proton (-CHO): A singlet expected around δ 9.5-10.5 ppm. Its chemical shift is highly characteristic.
 - Aromatic Protons (Ar-H): Two singlets are expected for the two protons on the benzene ring, likely in the δ 6.5-7.5 ppm range.

- Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ 3.8-4.0 ppm.
- Methyl Protons (-CH₃): A singlet integrating to six protons, expected around δ 2.2-2.5 ppm. The two methyl groups are chemically equivalent.
- ¹³C NMR:
 - Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-200 ppm.
 - Aromatic Carbons: Six distinct signals are expected in the δ 110-165 ppm range. The carbon attached to the methoxy group will be the most shielded among the substituted carbons.
 - Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
 - Methyl Carbons (-CH₃): A signal in the aliphatic region, around δ 15-25 ppm.
- IR Spectroscopy:
 - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1715 cm⁻¹.
 - C-H Stretch (Aldehyde): Two characteristic medium bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.
 - C-O Stretch (Ether): A strong band around 1200-1275 cm⁻¹ (aryl-alkyl ether).
 - Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Synthesis and Production

4-Methoxy-2,6-dimethylbenzaldehyde is primarily used as a chemical intermediate, suggesting its synthesis is a key step in more complex molecular assemblies.[\[1\]](#) While a specific, documented synthesis pathway for this exact molecule was not found, a logical and efficient route can be proposed based on established organometallic and formylation reactions.

A plausible approach involves the ortho-lithiation (or Grignard formation) of a suitable precursor like 3,5-dimethylanisole, followed by formylation. This strategy leverages the directing effect of

the methoxy group and the inherent reactivity of organometallic intermediates.

Proposed Synthetic Workflow: Formylation of 3,5-Dimethylanisole

This multi-step process is designed to regioselectively introduce the aldehyde group.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-Methoxy-2,6-dimethylbenzaldehyde**.

Detailed Experimental Protocol (Hypothetical)

- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 3,5-dimethylanisole and anhydrous tetrahydrofuran (THF).
- Lithiation: The solution is cooled to 0 °C in an ice bath. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added, followed by the slow, dropwise addition of n-butyllithium (n-BuLi) while maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 2-3 hours to ensure complete formation of the lithiated intermediate. Causality: The methoxy group is an ortho-directing group for lithiation, and TMEDA chelates the lithium ion, accelerating the reaction and improving regioselectivity.
- Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise via the dropping funnel, again keeping the temperature below 5 °C. A precipitate may form. The reaction is then allowed to warm to room temperature and stirred overnight.
- Workup and Purification: The reaction is quenched by carefully pouring it into a cold, dilute solution of hydrochloric acid. The aqueous layer is extracted multiple times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then

purified, typically by column chromatography on silica gel, to yield the pure **4-Methoxy-2,6-dimethylbenzaldehyde**.

Chemical Reactivity and Applications

The reactivity of this molecule is dominated by the aldehyde functional group, sterically hindered by the two ortho-methyl substituents.

- **Nucleophilic Addition:** The aldehyde can undergo nucleophilic addition reactions (e.g., Grignard reactions, Wittig reactions), although the steric bulk of the adjacent methyl groups may necessitate more forcing conditions or highly reactive nucleophiles compared to unhindered aldehydes.
- **Reductions and Oxidations:** The aldehyde can be readily reduced to the corresponding alcohol (4-methoxy-2,6-dimethylbenzyl alcohol) using reducing agents like sodium borohydride, or oxidized to the carboxylic acid (4-methoxy-2,6-dimethylbenzoic acid) using stronger oxidants like potassium permanganate or Jones reagent.
- **Condensation Reactions:** It can participate in condensation reactions such as the Knoevenagel or Perkin reactions, forming new carbon-carbon bonds, which is a cornerstone of its utility in building more complex molecular scaffolds.

Its primary application is as a building block or intermediate in organic synthesis.^[1] While specific end-products are not detailed in the available literature, compounds with this substitution pattern are relevant in the synthesis of pharmaceuticals and agrochemicals where precise control over aromatic substitution is required.^[6]

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling is paramount. The safety profile is summarized from available Safety Data Sheets (SDS).^[4]

Hazard Category	Description and Precautionary Statements
Acute Toxicity (Oral)	Category 4: Harmful if swallowed (H302).[4] Prevention (P264, P270): Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.
Skin Irritation	Category 2: Causes skin irritation (H315).[4] Prevention (P280): Wear protective gloves.
Eye Irritation	Category 2A: Causes serious eye irritation (H319).[4] Prevention (P280): Wear eye protection. Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation	Category 3: May cause respiratory irritation (H335).[4] Prevention (P261): Avoid breathing dust. Use only outdoors or in a well-ventilated area.
First Aid	If Inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[4]
Storage	Store in a well-ventilated place. Keep container tightly closed.[7]
Disposal	Dispose of contents/container to an approved waste disposal plant.[7][8]

Incompatible Materials: Strong oxidizing agents.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-METHOXY-2,6-DIMETHYLBENZALDEHYDE, CasNo.19447-00-8 BOC Sciences United States [bocscichem.lookchem.com]
- 2. 19447-00-8|4-Methoxy-2,6-dimethylbenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 4-METHOXY-2,6-DIMETHYLBENZALDEHYDE | 19447-00-8 [amp.chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. eMolecules 4-Methoxy-2,6-dimethylbenzaldehyde | 19447-00-8 | 1G | Purity: | Fisher Scientific [fishersci.com]
- 6. Buy 4-Methoxy-2,5-dimethylbenzaldehyde (EVT-311246) | 6745-75-1 [evitachem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["4-Methoxy-2,6-dimethylbenzaldehyde CAS 19447-00-8 properties"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096576#4-methoxy-2-6-dimethylbenzaldehyde-cas-19447-00-8-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com